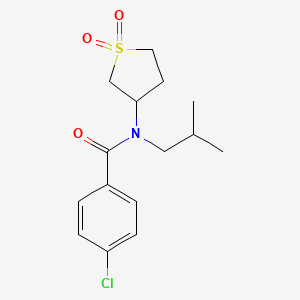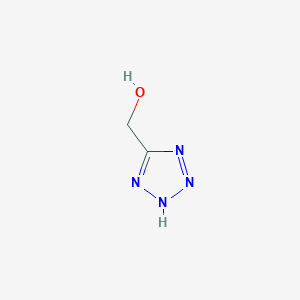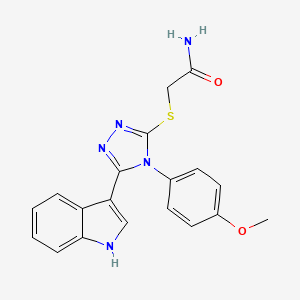
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as 'compound X' in the scientific community. It is a synthetic compound that is primarily used in laboratory experiments to study the physiological and biochemical effects of various compounds on living organisms.
作用機序
The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins involved in biological pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs) and to modulate the activity of various transcription factors.
Biochemical and Physiological Effects:
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines and to inhibit the proliferation of cancer cells. It has also been shown to modulate the activity of various cytokines and growth factors involved in the immune response. Additionally, it has been shown to have anti-inflammatory properties and to modulate the activity of various neurotransmitters in the brain.
実験室実験の利点と制限
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other tool compounds used in scientific research. Additionally, it has a wide range of applications in various fields of research, including drug discovery, cancer research, and neurobiology. However, it also has some limitations. It is not suitable for use in clinical trials as it has not been approved for human use. Additionally, it has some toxicity and may have off-target effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide in scientific research. One potential direction is the development of new chemical probes for the study of various biological pathways. Additionally, it may be used in the development of new cancer therapies and in the study of various neurological disorders. Furthermore, it may be used in the development of new drugs for the treatment of various inflammatory diseases. Overall, 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide has significant potential for use in scientific research and may play an important role in the development of new therapies and treatments for various diseases.
合成法
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is synthesized through a multistep process. The first step involves the synthesis of 4-chlorobenzoyl chloride from 4-chlorobenzoic acid. This is followed by the synthesis of N-isobutyl-3-mercapto-1,1-dioxo-tetrahydrothiophene-4-carboxamide through a reaction between N-isobutyl-4-aminobenzoic acid and thionyl chloride. The final step involves the reaction between 4-chlorobenzoyl chloride and N-isobutyl-3-mercapto-1,1-dioxo-tetrahydrothiophene-4-carboxamide to produce 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide.
科学的研究の応用
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide has a wide range of applications in scientific research. It is primarily used as a tool compound to study the physiological and biochemical effects of various compounds on living organisms. It is also used in drug discovery research to identify potential drug targets and to study the mechanism of action of various drugs. Additionally, it is used in the development of new chemical probes for the study of various biological pathways.
特性
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-11(2)9-17(14-7-8-21(19,20)10-14)15(18)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWAYTTZLEJJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone](/img/structure/B2379742.png)
![7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2379746.png)
![5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide](/img/structure/B2379748.png)


![N-cyclooctyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2379752.png)

![6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-3H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2379755.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2379758.png)
![N-cyano-3-ethyl-N-[(4-methanesulfonyl-3-methoxyphenyl)methyl]aniline](/img/structure/B2379759.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2379760.png)
![ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2379762.png)